Guaiane

Descripción

Propiedades

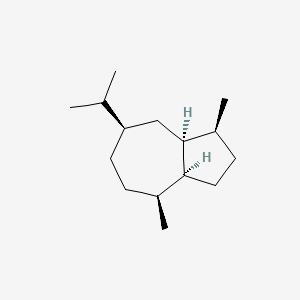

Fórmula molecular |

C15H28 |

|---|---|

Peso molecular |

208.38 g/mol |

Nombre IUPAC |

(1S,3aS,4S,7R,8aS)-1,4-dimethyl-7-propan-2-yl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulene |

InChI |

InChI=1S/C15H28/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h10-15H,5-9H2,1-4H3/t11-,12-,13+,14-,15-/m0/s1 |

Clave InChI |

QAQCPAHQVOKALN-RMEBNNNOSA-N |

SMILES |

CC1CCC(CC2C1CCC2C)C(C)C |

SMILES isomérico |

C[C@H]1CC[C@H](C[C@@H]2[C@H]1CC[C@@H]2C)C(C)C |

SMILES canónico |

CC1CCC(CC2C1CCC2C)C(C)C |

Sinónimos |

guaiane |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Sesquiterpenes

Structural Analogues

Guaiane shares biosynthetic origins with other sesquiterpenes, such as germacrane and eudesmane, but differs in ring fusion and oxidation patterns (Table 1).

Key distinctions :

- Ring system : this compound’s 5,7-fused rings contrast with germacrane’s macrocyclic structure and eudesmane’s 6,6-fused system.

Cytotoxicity

Guaianolides (e.g., menverin B and C) exhibit IC50 values in the nanomolar range against breast cancer cell lines (MCF-7, MDA-MB-231), outperforming germacrane-derived costunolide (IC50 ~10 μM) . Computational studies suggest this compound’s α-methylene-γ-lactone group enhances binding to multiple oncogenic targets (e.g., EGFR, HER2) via nucleophilic attack .

Anti-inflammatory Effects

This compound oxide inhibits NF-κB and COX-2 at lower concentrations (IC50 = 2.3 μM) compared to caryophyllene oxide (IC50 = 8.7 μM), attributed to its electrophilic epoxide group .

Case Studies: Marine vs. Plant-Derived Guaianes

Notable findings:

- Marine guaianes (e.g., bebryazulene) are chemically labile, requiring stabilization via derivatization .

Q & A

Basic Research Question

- NMR Spectroscopy : 2D techniques (COSY, HMBC, NOESY) resolve stereochemistry and substituent positions. For example, NOESY correlations differentiate cis and trans fused rings in this compound skeletons .

- X-Ray Crystallography : Resolves absolute configurations but requires high-purity crystals.

- IR and UV : Secondary tools for functional group identification (e.g., carbonyls in oxidized Guaianes).

How can researchers address discrepancies in reported biological activities of this compound compounds across different studies?

Advanced Research Question

Discrepancies often arise from:

- Purity Variability : Validate compound purity (>95%) via HPLC before bioassays .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure comparability.

- Statistical Rigor : Use multivariate analysis to distinguish true bioactivity from noise .

- Meta-Analysis : Apply systematic reviews to reconcile conflicting data, referencing frameworks like FINER (Feasible, Novel, Ethical, Relevant) for study design evaluation .

What are the key challenges in the total synthesis of this compound sesquiterpenes, and what strategies have been proposed to overcome them?

Advanced Research Question

Challenges include:

- Stereochemical Complexity : Use asymmetric catalysis (e.g., Sharpless epoxidation) to control chiral centers.

- Ring Strain : Employ ring-closing metathesis or photochemical cyclization for bicyclic frameworks.

- Scalability : Optimize protecting-group strategies and solvent systems for gram-scale synthesis.

Document all synthetic steps meticulously to ensure reproducibility .

How should in silico approaches be integrated with experimental data to predict the bioactivity and pharmacokinetics of novel this compound analogs?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., COX-2 for anti-inflammatory activity).

- ADMET Prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity.

- Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values) to refine models .

What are the best practices for ensuring the reproducibility of this compound isolation procedures in different laboratory settings?

Basic Research Question

- Standardized Protocols : Document solvent ratios, temperatures, and extraction durations.

- Quality Control : Include internal standards (e.g., thymol) during GC-MS to monitor batch consistency.

- Collaborative Validation : Share raw spectral data and chromatograms via repositories like Zenodo .

What methodological considerations are critical when designing ecological studies to investigate the role of this compound compounds in plant defense mechanisms?

Advanced Research Question

- Field vs. Lab Studies : Combine field observations (e.g., herbivore deterrence) with controlled bioassays (e.g., insect feeding trials).

- Metabolomic Integration : Use LC-MS/MS to profile this compound levels in response to biotic stress.

- Ecological Modeling : Apply generalized linear models (GLMs) to correlate compound concentrations with defense efficacy .

How can multivariate statistical analysis be applied to resolve complex metabolic profiling data involving multiple this compound derivatives?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.